4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a chloro group, a nitro group, and a dipropyl-substituted sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide typically involves the following steps:
Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Chlorination: The chloro group is introduced via chlorination, which can be performed using chlorine gas or other chlorinating agents such as thionyl chloride.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group. This is typically achieved by reacting the chloronitrobenzene derivative with dipropylamine in the presence of a suitable base, such as sodium hydroxide, to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Chlorination: Large-scale nitration and chlorination are carried out in industrial reactors with precise control over reaction conditions to ensure high yield and purity.
Continuous Flow Reactors: The use of continuous flow reactors allows for efficient and scalable production of the compound, minimizing the risk of side reactions and improving overall efficiency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Reduction: 4-chloro-3-amino-N,N-dipropylbenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized sulfonamide derivatives.
Scientific Research Applications
4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial and anti-inflammatory properties.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Chemical Research: The compound serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.
Pathways Involved: The exact pathways depend on the specific biological target, but common pathways include inhibition of bacterial cell wall synthesis and modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitrobenzenesulfonamide: Lacks the dipropyl substitution, making it less hydrophobic and potentially less bioavailable.
3-nitro-N,N-dipropylbenzenesulfonamide: Lacks the chloro group, which may affect its reactivity and biological activity.
4-chloro-N,N-dipropylbenzenesulfonamide: Lacks the nitro group, which may reduce its potential for certain chemical reactions.
Uniqueness
4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide is unique due to the presence of both chloro and nitro groups, along with the dipropyl-substituted sulfonamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O4S/c1-3-7-14(8-4-2)20(18,19)10-5-6-11(13)12(9-10)15(16)17/h5-6,9H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYMGVKXGSEFDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.